Fmoc-L-β-均正异亮氨酸

描述

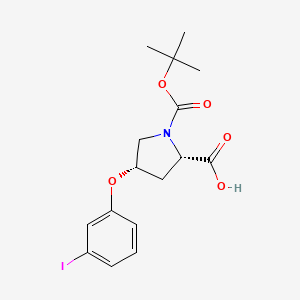

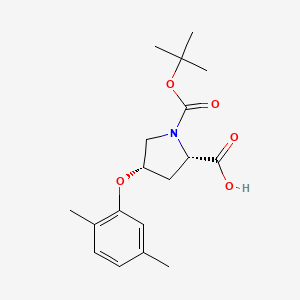

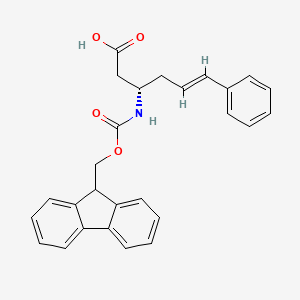

Fmoc-L-beta-homoisoleucine is a compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.4 g/mol . The compound may contain approximately 8% (w/w) ethyl acetate .

Synthesis Analysis

Fmoc-L-beta-homoisoleucine is synthesized using standard Fmoc chemistry . The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of some peptide sequences can be problematic due to the chemical nature of specific amino acids and the many steps and chemical compounds involved .Molecular Structure Analysis

The molecular structure of Fmoc-L-beta-homoisoleucine is represented by the InChI string: InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 . The compound has a Canonical SMILES representation: CCC©C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .Chemical Reactions Analysis

The Fmoc group in Fmoc-L-beta-homoisoleucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

Fmoc-L-beta-homoisoleucine has a molecular weight of 367.4 g/mol . It has an XLogP3-AA value of 4.3, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .科学研究应用

固相肽合成挑战

在固相肽合成的领域中,Fmoc(9-芴甲氧羰基)策略的使用遇到了一些挑战,例如不完全脱保护,这会影响氨基酸的偶联效率。Larsen 和 Holm(2009 年)研究了这些挑战,特别是含有亮氨酸的肽,通过优化脱保护步骤来提高合成产率,证明了 Fmoc 保护的氨基酸在肽组装中的关键作用 (Larsen & Holm,2009)。

肽模拟物和生物活性化合物

Fmoc 保护的氨基酸,包括 Fmoc-L-β-均正异亮氨酸等衍生物,对于肽模拟物的合成至关重要。Busnel 等人(2005 年)描述了一种使用 Fmoc 保护的氮杂-β3-氨基酸和 α-氨基酸进行混合肽模拟物固相合成的方法,展示了 Fmoc 化学在创建具有潜在治疗用途的生物活性化合物中的效用 (Busnel 等人,2005)。

功能材料和自组装

Fmoc 基团的固有特性促进了改性氨基酸和肽自组装成功能材料。陶等人(2016 年)回顾了使用 Fmoc 修饰的氨基酸和肽在从生物模板化到药物递送等各个领域的应用进展,强调了这些化合物在材料科学中的多功能性 (陶等人,2016)。

构象分析和结构见解

对 Fmoc 保护的均-β-(S)-亮氨酸(一种与 Fmoc-L-β-均正异亮氨酸在结构上相关的化合物)的研究提供了对β-氨基酸衍生物的构象性质的见解。Benedetti 等人(2004 年)对其构象进行了表征,揭示了其延伸结构和对肽设计的潜在影响 (Benedetti 等人,2004)。

酶触发的自组装

Fmoc 修饰的肽自组装成具有显着电荷传输能力的纳米管网络,说明了生物系统和电子学之间的交叉。徐等人(2010 年)证明了酶触发的 Fmoc 肽自组装如何导致导电材料的形成,为生物电子界面开辟了新的途径 (徐等人,2010)。

安全和危害

未来方向

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space . In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Hence, as a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, researchers have developed substrate-tolerant amide coupling reaction conditions for amino acid monomers .

作用机制

Target of Action

Fmoc-L-beta-homoisoleucine is a biochemical used in proteomics research . It is one of the commonly used building blocks in the synthesis of peptides and proteins . It is usually introduced into the polypeptide chain as a hetero amino acid .

Mode of Action

Fmoc-L-beta-homoisoleucine interacts with its targets, primarily proteins, by being incorporated into the polypeptide chain during protein synthesis . This incorporation can alter the properties and functions of the polypeptide molecule .

Result of Action

The molecular and cellular effects of Fmoc-L-beta-homoisoleucine’s action would depend on the specific proteins it is incorporated into. By altering the properties and functions of these proteins, it can potentially influence a variety of cellular processes .

Action Environment

The action, efficacy, and stability of Fmoc-L-beta-homoisoleucine can be influenced by various environmental factors. For instance, its solubility in organic solvents such as dimethyl-glaciol and methylene chloride suggests that its action could be influenced by the presence of these solvents.

生化分析

Biochemical Properties

Fmoc-L-beta-homoisoleucine interacts with various biomolecules in the context of peptide synthesisIt is known that the compound plays a role in the formation of peptide bonds, a critical process in protein synthesis .

Cellular Effects

It is known that the compound is used in the synthesis of peptides and proteins, which play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Fmoc-L-beta-homoisoleucine involves its role as a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), and its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

属性

IUPAC Name |

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZUUIWBAYOCDD-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193954-27-7 | |

| Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

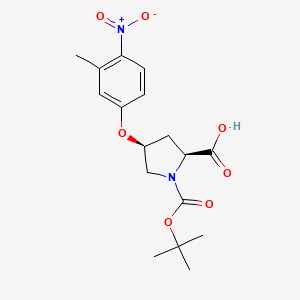

![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)

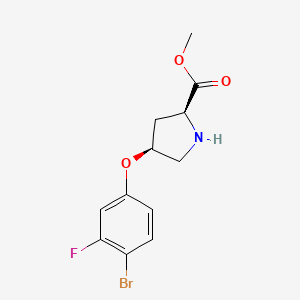

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)

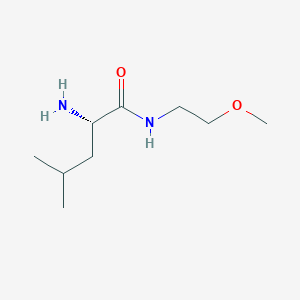

(propan-2-yl)amine](/img/structure/B3091221.png)